molecular formula C19H14F2N2O2S B2502183 1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 923173-79-9

1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No.: B2502183
CAS No.: 923173-79-9
M. Wt: 372.39
InChI Key: NPSRDHGTJNWTGX-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description. Specific applications, mechanisms of action, and research value for this compound are not established in the current search results and require expert input. 1-(3-Fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic small molecule organic compound intended for research and development purposes. Compounds featuring fluorophenyl and methylphenyl substituents, as seen in this structure, are frequently investigated in medicinal chemistry and drug discovery for their potential biological activities . The molecular framework suggests potential as a building block or intermediate in the synthesis of more complex molecules, or as a candidate for in vitro pharmacological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c1-12-2-7-15(10-16(12)21)23-9-8-22-18(19(23)25)26-11-17(24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSRDHGTJNWTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a novel pyrazinone derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article aims to summarize the biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H15F2N1O2S\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_1\text{O}_2\text{S}

This structure features a pyrazinone core , which is known for its diverse pharmacological properties. The presence of fluorine atoms in the phenyl groups may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antiproliferative Effects : Compounds containing pyrazinone moieties have shown significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in hepatocellular carcinoma and breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction could lead to modulation of metabolic pathways relevant to disease states, particularly in cancer .

Case Study 1: Anticancer Activity

In a study examining the effects of structurally similar pyrazinones, it was found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, a related pyrazinone demonstrated an IC50 of 5 µM against Huh-7 hepatocellular carcinoma cells, indicating strong antiproliferative properties .

Further investigations into the mechanism of action revealed that these compounds could induce apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases . This suggests that this compound may similarly induce programmed cell death in sensitive cancer cells.

Research Findings

Study Findings Biological Activity
Antiproliferative effects on Huh-7 cellsIC50 = 5 µM
Induction of apoptosis via mitochondrial pathwayActivation of caspases
Enzyme inhibition studiesModulation of metabolic pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound belongs to a family of heterocyclic molecules with thioether linkages and fluorinated aromatic substituents. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
1-(3-Fluoro-4-methylphenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one (Target) Pyrazinone 3-Fluoro-4-methylphenyl, 2-(4-fluorophenyl)-2-oxoethyl thioether C₁₉H₁₄F₂N₂O₂S 372.4 CAS: 923173-79-9
1-(4-Chlorophenyl)-3-((2-(2,5-dimethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one Pyrazinone 4-Chlorophenyl, 2-(2,5-dimethoxyphenyl)-2-oxoethyl thioether C₂₀H₁₇ClN₂O₄S 416.9 CAS: 899965-82-3; Smiles provided
4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Quinazoline 4-Fluorophenyl hydrazineyl, thioether-linked oxoethyl, benzenesulfonamide C₂₅H₂₁FN₄O₄S₂ 548.6 Mp: 299–300°C; 88% yield
1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-3-(4-fluorophenyl)prop-2-en-1-one Benzimidazole 4-Chlorophenyl-oxoethyl, 4-fluorophenyl propenone C₂₄H₁₆ClFN₂O₂ 418.8 Mp: 231–232°C; 86% yield

Key Observations :

  • Pyrazinone vs.
  • Fluorinated vs. Chlorinated/Methoxylated Substituents : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated (e.g., CAS 899965-82-3) or methoxylated analogs .
Physical Properties
  • Melting Points: The quinazoline derivative (Compound 24, ) exhibits a high melting point (299–300°C), likely due to strong intermolecular interactions from the sulfonamide group. In contrast, benzimidazole derivatives (e.g., ) melt at 231–232°C, reflecting differences in crystallinity . The target compound’s melting point is unspecified but may align with pyrazinone analogs (e.g., 227–230°C for structurally related compounds in ) .
  • Molecular Weight: The target compound (372.4 g/mol) is lighter than quinazoline (548.6 g/mol) or dimethoxyphenyl-substituted pyrazinone (416.9 g/mol) derivatives, suggesting improved pharmacokinetic properties .

Q & A

Q. What in silico methods predict off-target interactions and toxicity profiles?

  • Methodological Answer : Structure-based virtual screening (e.g., AutoDock Vina) against toxicity databases (e.g., Tox21) identifies off-targets like hERG channels. ADMET predictors (e.g., SwissADME) evaluate permeability and cytochrome P450 inhibition risks .

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